![molecular formula C11H16N2O B15096135 N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15096135.png)
N-[4-(propan-2-yl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-isopropyl-phenyl)-acetamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide, featuring an amino group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-isopropyl-phenyl)-acetamide typically involves the reaction of 4-isopropyl-aniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions generally include:
-
Step 1: Formation of Chloroacetamide Intermediate
Reactants: 4-isopropyl-aniline and chloroacetyl chloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: 0-5°C
Catalyst: Triethylamine or another base to neutralize the hydrochloric acid formed
-
Step 2: Amination
Reactants: Chloroacetamide intermediate and ammonia
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production methods for 2-Amino-N-(4-isopropyl-phenyl)-acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-isopropyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: N-substituted acetamides.
Scientific Research Applications
2-Amino-N-(4-isopropyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-isopropyl-phenyl)-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropyl-phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-isopropylphenyl)benzamide
- 2-Amino-N-(4-isopropylphenyl)propanamide
- 2-Amino-N-(4-isopropylphenyl)-3-phenylpropanamide
Comparison
2-Amino-N-(4-isopropyl-phenyl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
YHXWYLMIJASNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096070.png)
![Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B15096074.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)

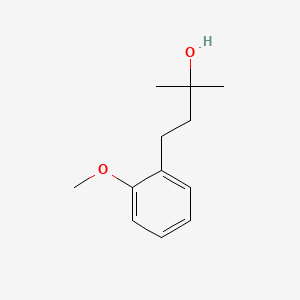
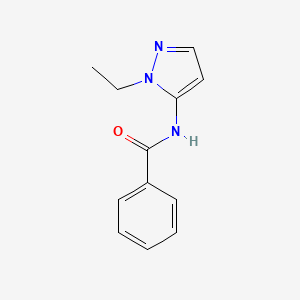
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
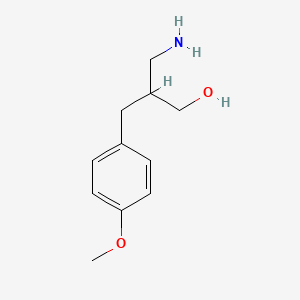
![Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester](/img/structure/B15096113.png)
![2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15096114.png)
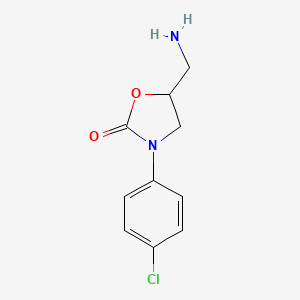
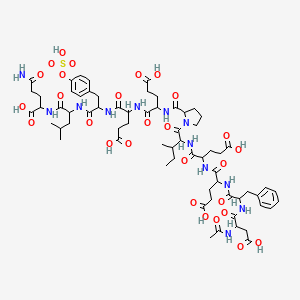

![2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B15096141.png)
